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Abstract
This technical guide provides a comprehensive analysis of 2-(4-
Methoxyphenyl)cyclopropane-1-carboxylic acid, with a primary focus on the determination

and verification of its molecular weight. Beyond a simple statement of this fundamental

property, we delve into the theoretical calculations, experimental methodologies for

confirmation, and the broader context of its synthesis and analytical characterization. This

document is intended to serve as a practical resource for researchers engaged in the

synthesis, analysis, or application of this and related small molecules, grounding all protocols

and claims in established scientific principles.

Introduction
2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid is a small organic molecule featuring a

cyclopropane ring, a carboxylic acid group, and a methoxyphenyl substituent. The rigid
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cyclopropane scaffold is a key structural motif in numerous biologically active compounds,

imparting unique conformational constraints that can be exploited in drug design.[1] The

methoxyphenyl group is also prevalent in medicinal chemistry, often contributing to favorable

pharmacokinetic and pharmacodynamic properties.[2]

The precise molecular weight of a compound is a critical parameter that underpins all

quantitative aspects of its study, from reaction stoichiometry to dosage calculations in

preclinical studies. This guide will therefore provide a detailed exploration of the molecular

weight of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid, moving from its theoretical

basis to its empirical verification.

Core Physicochemical Properties
A foundational understanding of a molecule begins with its basic physicochemical properties.

These data points are essential for laboratory handling, analytical method development, and

interpretation of experimental results.

Property Value Source

Molecular Formula C₁₁H₁₂O₃ [3][4]

Molecular Weight 192.21 g/mol [3][4]

IUPAC Name

2-(4-

methoxyphenyl)cyclopropane-

1-carboxylic acid

[3]

CAS Number 92016-94-9 [3][4]

Appearance White to off-white solid [4]

Molecular Structure
The structural arrangement of the atoms dictates the molecule's chemical behavior and

biological activity.

Caption: 2D structure of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid.
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Theoretical Molecular Weight Calculation
The molecular weight is derived from the molecular formula (C₁₁H₁₂O₃) and the atomic weights

of its constituent elements. This theoretical value serves as the benchmark for experimental

verification.

Carbon (C): 11 atoms × 12.011 u = 132.121 u

Hydrogen (H): 12 atoms × 1.008 u = 12.096 u

Oxygen (O): 3 atoms × 15.999 u = 47.997 u

Total Molecular Weight = 132.121 + 12.096 + 47.997 = 192.214 g/mol

This calculated value is in excellent agreement with the published molecular weight of 192.21

g/mol .[3][4]

Experimental Verification of Molecular Weight via
Mass Spectrometry
While theoretical calculation is fundamental, empirical evidence is required for absolute

confirmation, particularly for verifying the identity and purity of a synthesized compound. High-

resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol: ESI-MS Analysis
This protocol outlines a typical workflow for confirming the molecular weight of 2-(4-
Methoxyphenyl)cyclopropane-1-carboxylic acid using Electrospray Ionization-Mass

Spectrometry (ESI-MS).

Sample Preparation:

Accurately weigh approximately 1 mg of the compound.

Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL

stock solution.
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Perform a serial dilution to a final concentration of 1-10 µg/mL in a solvent compatible with

the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acidic modifier

is crucial for promoting protonation in positive ion mode.

Instrumentation and Analysis:

Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).

Infuse the sample directly or inject it via a liquid chromatography system.

Acquire data in both positive and negative ion modes to observe the protonated molecule

[M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Data Interpretation:

Positive Ion Mode: Expect to observe a prominent ion peak at a mass-to-charge ratio

(m/z) of 193.0859, corresponding to the protonated molecule ([C₁₁H₁₂O₃ + H]⁺).

Negative Ion Mode: Expect to observe a prominent ion peak at an m/z of 191.0710,

corresponding to the deprotonated molecule ([C₁₁H₁₂O₃ - H]⁻).

The high-resolution measurement allows for the confirmation of the elemental

composition, providing an unambiguous identification of the compound.

Workflow for Molecular Weight Verification
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Sample Preparation MS Analysis

Data Interpretation

Weigh Compound (1 mg) Dissolve in Solvent (1 mL) Dilute to 1-10 µg/mL
(with 0.1% Formic Acid) Inject into ESI-MS Acquire Data

(Positive & Negative Modes)

Observe [M+H]⁺
 at m/z ~193.09

Observe [M-H]⁻
 at m/z ~191.07

Confirm Elemental
Composition (C₁₁H₁₂O₃)

4-Methoxystyrene + Ethyl Diazoacetate Rh₂(OAc)₄Cyclopropanation Ethyl 2-(4-methoxyphenyl)
cyclopropane-1-carboxylate

1. NaOH, H₂O
2. H₃O⁺

Hydrolysis 2-(4-Methoxyphenyl)
cyclopropane-1-carboxylic acid

Click to download full resolution via product page

Caption: A plausible synthetic route for the target compound.

Beyond mass spectrometry, a full characterization of the synthesized compound would involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the precise

connectivity and stereochemistry of the molecule.

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the

carboxylic acid O-H and C=O stretches.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

[5]

Biological Context and Potential Applications
While the specific biological activities of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic
acid are not extensively documented in publicly available literature, the structural motifs

present suggest several areas of potential interest for drug discovery and development:

Enzyme Inhibition: The cyclopropane ring can act as a rigid scaffold to position functional

groups for optimal interaction with enzyme active sites. [1]* Antioxidant and Anticancer
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Properties: Many compounds containing methoxyphenyl groups have demonstrated

significant antioxidant and anticancer activities. [6][7][8]* Neurological Applications:

Cyclopropane-containing amino acids have been investigated as ligands for receptors in the

central nervous system. [1] The synthesis and study of this molecule could therefore be a

valuable step in the exploration of new therapeutic agents.

Conclusion
The molecular weight of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid is a

fundamental constant, theoretically calculated to be 192.21 g/mol based on its molecular

formula of C₁₁H₁₂O₃. This value is readily and definitively confirmed using high-resolution mass

spectrometry, a critical step in ensuring the identity and purity of the compound in any research

or development setting. A comprehensive analytical characterization, including NMR and IR

spectroscopy, is essential for complete structural elucidation. The structural features of this

molecule suggest its potential utility in various areas of medicinal chemistry, warranting further

investigation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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